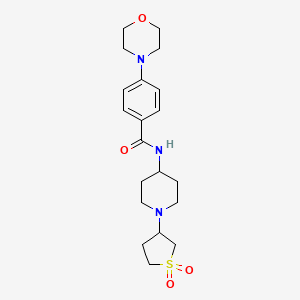
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-morpholinobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-morpholinobenzamide is a synthetic molecule that appears to be designed for pharmacological purposes, given the presence of functional groups commonly found in drug molecules, such as piperidine and morpholine rings. These functional groups are known to be involved in various biological activities, which could potentially include antiepileptic and antimicrobial effects, as suggested by the related compounds discussed in the provided papers.
Synthesis Analysis
The synthesis of related compounds, such as the 1-(substituted benzylidene)-3-(1-(morpholino/piperidino methyl)-2,3-dioxoindolin-5-yl) urea derivatives, involves the design and creation of molecules with specific functional groups that are intended to interact with biological targets . Similarly, the synthesis of (E)-4-[piperidino-(4'-methylpiperidino-, morpholino-)N-alkoxy] stilbenes includes the formation of stilbene derivatives with piperidino and morpholino groups . These synthetic strategies could be adapted for the synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-morpholinobenzamide, focusing on the incorporation of the tetrahydrothiophene dioxides and the benzamide moiety.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit features that influence its biological activity. For instance, the piperidine and morpholine rings are known to impart certain pharmacokinetic properties, such as solubility and membrane permeability. The presence of a tetrahydrothiophene dioxide group could add to the molecule's electron distribution and potentially its reactivity with biological targets. The molecular structure of related compounds has been shown to play a crucial role in their biological activities .
Chemical Reactions Analysis
The chemical reactions involving compounds with piperidine and morpholine groups can be complex. For example, the N-oxides of N-(2,4-dinitrophenyl)-piperidines and -morpholine can undergo thermal rearrangement to substituted hydroxylamines, with the reaction rate being influenced by steric and polar factors . This suggests that N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-morpholinobenzamide could also participate in similar rearrangements or other reactions depending on the surrounding chemical environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the piperidine and morpholine rings, as well as the tetrahydrothiophene dioxide group, would affect the compound's boiling point, melting point, solubility, and stability. The related compounds have been shown to possess specific properties that make them suitable for biological applications, such as antiepileptic and antimicrobial activities . These properties would need to be characterized for N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-morpholinobenzamide to understand its potential as a pharmacological agent.
科学的研究の応用
Molecular Interactions and Binding Affinities
Compounds containing piperidine and morpholine rings, such as N-piperidinyl derivatives, have been studied for their interaction with cannabinoid receptors. For instance, the molecular interaction of specific antagonists with the CB1 cannabinoid receptor has been analyzed using AM1 molecular orbital methods, revealing distinct conformations and energetic stabilities that influence receptor binding. These studies contribute to understanding the steric and electrostatic requirements for receptor-ligand interactions, potentially guiding the design of new therapeutic agents (Shim et al., 2002).
Synthesis and Structural Analysis
The synthesis of novel compounds incorporating piperidine and morpholine units has been a significant area of research. For example, piperidinium, piperazinium, and morpholinium cations have been utilized to design ionic liquid crystals, demonstrating a rich mesomorphic behavior dependent on the type of cation and anion used. These findings highlight the versatility of these structural motifs in creating materials with tailored properties (Lava et al., 2009).
Biological and Pharmacological Applications
Derivatives containing morpholine/piperidine have been explored for their anticancer activity. For instance, a series of compounds using s-triazine as a scaffold demonstrated significant activity against human breast cancer cell lines, with some compounds showing high levels of cytotoxicity and inducing apoptosis in cancer cells. These studies suggest the potential of such derivatives in developing new therapeutic drugs for treating hormone receptor-positive breast cancer (Malebari et al., 2021).
Advanced Building Blocks for Drug Discovery
Compounds such as 3-((hetera)cyclobutyl)azetidines have been synthesized as advanced building blocks for drug discovery, serving as isosteres for piperidine, piperazine, and morpholine. These compounds offer larger size and increased conformational flexibility compared to their parent heterocycles, potentially enhancing drug discovery efforts by providing novel scaffolds for lead optimization programs (Feskov et al., 2019).
特性
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c24-20(16-1-3-18(4-2-16)23-10-12-27-13-11-23)21-17-5-8-22(9-6-17)19-7-14-28(25,26)15-19/h1-4,17,19H,5-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLSVKTZPAYHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-morpholinobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

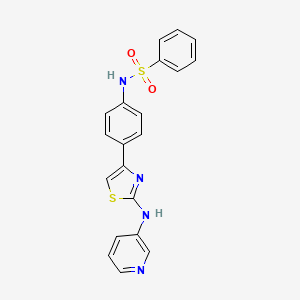
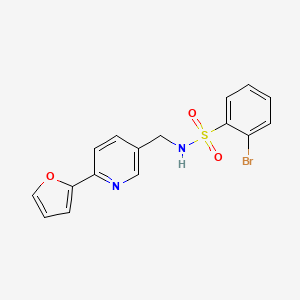
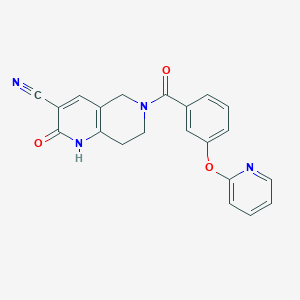
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2521889.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2521890.png)
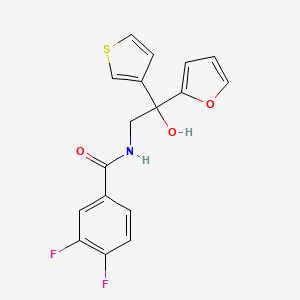

![ethyl 4-({[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B2521893.png)

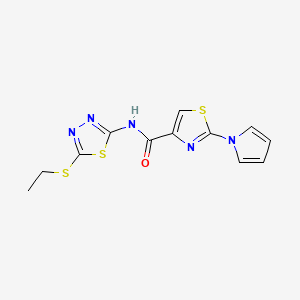
![5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2521899.png)

![N~4~-benzyl-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521901.png)
![3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2521903.png)